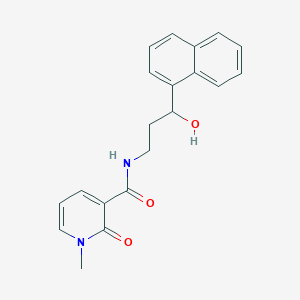

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

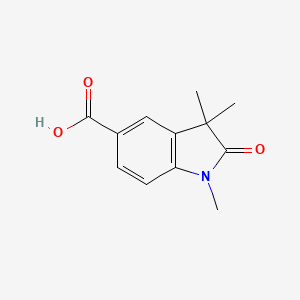

“N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with a complex structure. It contains a total of 44 bonds, including 24 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 secondary amides (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. It includes a naphthalene ring attached to a propyl group, which is further connected to a dihydropyridine ring via an amide bond .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Naphthalene derivatives are often studied for their unique chemical reactivity and potential in synthesizing complex molecules. For example, Aleksandrov et al. (2017) described the synthesis and reactivity of benzo[e][1,3]benzothiazole derivatives, starting from naphthalen-1-amine, demonstrating the utility of naphthalene-based compounds in synthesizing heterocyclic structures with potential applications in material science and pharmaceuticals (Aleksandrov & El’chaninov, 2017).

Biological Activity

Research on naphthalene derivatives often explores their biological activity. Goněc et al. (2015) investigated new N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, revealing significant antibacterial and antimycobacterial activities. This highlights the potential of naphthalene derivatives in developing new antimicrobial agents (Goněc et al., 2015).

Photophysical Properties

Naphthalene-based compounds are also explored for their photophysical properties, which are crucial in the development of optical materials. The study of these properties could lead to applications in light-emitting diodes, photovoltaics, and other optical devices.

Environmental Applications

Naphthalene derivatives have been studied for environmental applications, such as in the degradation of pollutants. For instance, Ensley & Gibson (1983) discussed the role of naphthalene dioxygenase in oxidizing naphthalene to dihydroxynaphthalene, pointing towards applications in bioremediation and pollution control (Ensley & Gibson, 1983).

Material Science

Polyamides derived from naphthalene-containing diamines, as researched by Yang & Chen (1992), showcase the utility of naphthalene derivatives in creating high-performance polymers with excellent thermal stability and mechanical properties, suitable for advanced materials applications (Yang & Chen, 1992).

Propriétés

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-22-13-5-10-17(20(22)25)19(24)21-12-11-18(23)16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,18,23H,11-12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMBKPYPEILHOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea](/img/structure/B2467352.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2467353.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2467356.png)

![1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467357.png)

![2-[(Carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B2467358.png)

![2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2467360.png)

![2-(4-Fluorophenyl)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2467362.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2467365.png)